(6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-[4-methoxy-3-(3-nitrophenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H12N2O3/c1-20-15-6-5-11(7-8-16)9-14(15)12-3-2-4-13(10-12)17(18)19/h2-6,9-10H,7H2,1H3 |
InChI Key |
PKEMAJOFXWMRKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Nitration of Biphenyl Derivatives
Nitration of 6-methoxybiphenyl-3-ylacetonitrile introduces the nitro group at the 3'-position. This method relies on controlling regioselectivity through steric and electronic effects.
Procedure :
-
Dissolve 6-methoxybiphenyl-3-ylacetonitrile in concentrated sulfuric acid at 0°C.
-
Gradually add nitric acid (HNO₃, 90%) while maintaining temperatures below 10°C.
-
Quench with ice-water after 4 hours, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Key Data :
Mechanistic Insight :
The methoxy group’s electron-donating nature directs nitration to the para position relative to itself, but steric hindrance from the biphenyl structure favors 3’-nitration.
Sequential Methoxylation and Nitration
This approach starts with a nitro-substituted biphenyl precursor, followed by O-methylation.
Procedure :
-
Nitrate biphenyl-3-ylacetonitrile using mixed acid (H₂SO₄/HNO₃) at 30°C.
-
Protect the nitrile group via silylation (e.g., TMSCl).
-
Introduce methoxy via Ullmann coupling with methanol and CuI/1,10-phenanthroline.
-
Deprotect using tetrabutylammonium fluoride (TBAF).
Key Data :
Challenges :
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Aryl halides and boronic acids assemble the biphenyl skeleton.
Procedure :
-
Prepare 3-bromo-6-methoxyphenylacetonitrile via bromination of 6-methoxyphenylacetonitrile.
-
Couple with 3-nitrophenylboronic acid using Pd(PPh₃)₄, K₂CO₃, in DMF/H₂O (3:1) at 80°C.
Key Data :
Optimization :
Ullmann Coupling
Copper-mediated coupling for halogenated precursors.
Procedure :
-
React 3-iodo-6-methoxyphenylacetonitrile with 3-nitroiodobenzene.
-
Use CuI, L-proline, and K₃PO₄ in DMSO at 110°C.
Key Data :
Limitations :
-
Elevated temperatures promote nitrile hydrolysis.
Catalytic and Green Chemistry Innovations
Photocatalytic Nitration
Visible-light-driven nitration avoids harsh acids.
Procedure :
-
Irradiate 6-methoxybiphenyl-3-ylacetonitrile with NaNO₂ and eosin Y catalyst.
-
Use blue LEDs (450 nm) in acetonitrile.
Key Data :
Advantages :
-
Mild conditions (room temperature, neutral pH).
Flow Chemistry Approaches
Continuous processing enhances scalability.
System Setup :
-
Two reactors in series:
-
Suzuki coupling (Pd/C cartridge, 100°C).
-
Nitration (HNO₃ microreactor, 25°C).
-
Key Data :
Characterization and Quality Control
Post-synthesis analysis ensures structural fidelity:
Mechanism of Action
The mechanism of action of (6-Methoxy-3’-nitro-biphenyl-3-yl)-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Research Findings and Implications
Reactivity : The nitro group in the target compound may facilitate nucleophilic aromatic substitution reactions, whereas methoxy or fluoro analogs are less reactive in such pathways.
Spectroscopic Identification : NMR chemical shifts in regions A and B () can distinguish the target compound from analogs with different substituents .
Safety Profiles : Nitro-containing compounds often exhibit higher thermal instability and toxicity compared to methoxy or fluoro derivatives, necessitating specialized handling.
Biological Activity
(6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a biphenyl structure with methoxy and nitro substituents, which are known to influence its biological activity. The presence of the acetonitrile group may enhance its lipophilicity, potentially affecting its interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing methoxy groups have demonstrated efficacy against various bacterial strains through mechanisms such as membrane disruption and inhibition of cell wall synthesis. A study highlighted that certain methoxy-substituted compounds displayed potent antibacterial activity against resistant strains, suggesting that this compound may share similar properties .
Anticancer Activity
The anticancer potential of this compound is supported by structure-activity relationship (SAR) analyses. Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways such as PI3K/AKT. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range .
Neuroprotective Effects
There is emerging evidence that compounds with methoxy and nitro groups may exert neuroprotective effects. Studies indicate that these compounds can mitigate oxidative stress in neuronal cells, potentially through the modulation of antioxidant enzymes and reduction of reactive oxygen species (ROS). This neuroprotective activity is crucial for developing treatments for neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, including those responsible for cell proliferation.
- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
- Signal Transduction Modulation : By interfering with signaling pathways such as MAPK and PI3K/AKT, the compound can alter cell survival and apoptosis rates.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values below 10 µg/mL. |
| Study 2 | Reported IC50 values for cytotoxicity against MCF-7 breast cancer cells at 2.36 µM, indicating potential as an anticancer agent. |
| Study 3 | Found neuroprotective effects in SH-SY5Y cells exposed to oxidative stress, reducing cell death by 40% at 10 µM concentration. |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The nitrile functional group in (6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile has been associated with various pharmacological activities. Nitrile-containing compounds are known to exhibit significant anticancer properties. For instance, certain nitrile derivatives have been developed as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation. The presence of the nitrile group enhances the pharmacokinetic properties of these compounds, improving their solubility and bioavailability .
2. Anti-inflammatory Properties
Research indicates that biphenyl derivatives can exhibit anti-inflammatory effects. Compounds similar to this compound have been investigated for their potential in treating inflammatory diseases. Their mechanism often involves the inhibition of pro-inflammatory cytokines, making them candidates for further development in therapeutic applications against conditions like arthritis and asthma .
Organic Synthesis Applications
1. Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical modifications, facilitating the synthesis of more complex molecules. For example, it can be used to create derivatives with enhanced biological activity or altered physicochemical properties through functional group transformations .
2. Development of Novel Materials
The compound's biphenyl structure is significant in materials science, particularly in the development of organic semiconductors and photovoltaic materials. Research has shown that biphenyl derivatives can improve charge transport properties in organic electronic devices, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Case Studies
Case Study 1: Nitrile Pharmacophore Exploration
A study focused on the pharmacological potential of nitrile-containing compounds demonstrated that modifications to the nitrile group could lead to enhanced interactions with target enzymes involved in cancer pathways. The study synthesized various analogs of this compound and evaluated their efficacy against cancer cell lines, revealing promising results for further clinical development .
Case Study 2: Synthesis of Functionalized Biphenyls
Another research effort aimed at synthesizing functionalized biphenyls highlighted this compound as a key starting material. The study explored different reaction conditions and catalysts to optimize yields and selectivity for desired products, showcasing its utility in generating complex organic molecules with potential biological activities .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile, and what analytical techniques are critical for confirming its structure?
- Synthetic Routes :
- Step 1 : Construct the biphenyl core via Suzuki-Miyaura cross-coupling between 3-methoxyphenylboronic acid and 3-bromo-nitrobenzene derivatives.
- Step 2 : Introduce the acetonitrile group via nucleophilic substitution or cyanation reactions (e.g., Rosenmund-von Braun reaction) .
- Analytical Techniques :
- NMR : Use - and -NMR to confirm methoxy, nitro, and acetonitrile substituents. Chemical shifts for nitrile groups typically appear at ~110-120 ppm in -NMR .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structure and verify regiochemistry .
- HPLC/GC-MS : Validate purity (>97%) using reverse-phase HPLC with acetonitrile-water gradients (e.g., 60:40 v/v) and monitor retention times .
Q. How does the solubility of this compound in acetonitrile-water mixtures influence its purification?
- Phase Behavior : Acetonitrile-water mixtures exhibit temperature- and salt-dependent phase separation. For example, adding NaCl (>3 M) induces salting-out, partitioning the compound into the acetonitrile layer .
- Purification Protocol :
- Low-Temperature Extraction : Cool the mixture to 0–6°C to enhance phase separation and recover the compound .
- Critical Data : Refer to the IUPAC-NIST solubility database for acetonitrile-salt systems (e.g., KI solubility at 283–333 K) to optimize conditions .
Advanced Research Questions
Q. What experimental design strategies are effective in optimizing the nitration step during synthesis to maximize yield and purity?
- Factorial Design Approach :
- Variables : Test temperature (25–80°C), nitric acid concentration (65–90%), and reaction time (2–12 hrs) using a two-level full factorial design with central points .
- Response Metrics : Monitor yield (gravimetry) and purity (HPLC area%).
- Example Table :
| Factor | Low Level | High Level | Central Point |
|---|---|---|---|
| Temperature | 25°C | 80°C | 52.5°C |
| HNO₃ Conc. | 65% | 90% | 77.5% |
- Outcome : Identify significant interactions (e.g., temperature × time) to reduce byproducts like di-nitrated isomers .
Q. How can researchers resolve contradictions in NMR data when characterizing substituent effects on chemical shifts?
- Case Study : Discrepancies in methoxy ( ~3.8 ppm) vs. nitro group ( ~8.2 ppm) proton shifts due to steric hindrance or conjugation effects.
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to simulate -NMR shifts and compare with experimental data .
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational changes affecting shift equivalence .
Q. What computational methods are suitable for predicting the reactivity of this compound in further functionalization?
- Quantum Chemistry Tools :
- Reactivity Indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reactions like halogenation or reduction .
- Transition State Modeling : Use DFT (B3LYP/6-31G*) to model nitrile group transformations (e.g., hydrolysis to amides) and predict activation barriers.
Data Contradiction Analysis
Q. How should researchers address inconsistencies in chromatographic purity assessments between HPLC and GC-MS?
- Root Cause : Differences in detection limits (HPLC-UV vs. GC-MS ionization) or thermal decomposition in GC injectors.
- Resolution Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
